N,N-Di(propan-2-yl)-1H-borol-1-amine
Description
Properties
CAS No. |
189142-29-8 |
|---|---|
Molecular Formula |
C10H18BN |
Molecular Weight |
163.07 g/mol |
IUPAC Name |
N,N-di(propan-2-yl)borol-1-amine |
InChI |
InChI=1S/C10H18BN/c1-9(2)12(10(3)4)11-7-5-6-8-11/h5-10H,1-4H3 |
InChI Key |
JKTLAGFSYOZDGC-UHFFFAOYSA-N |
Canonical SMILES |
B1(C=CC=C1)N(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Boron-Containing Ring Formation
The borol core is typically constructed via cyclization reactions involving boron halides and dienes. A representative approach involves the reaction of 1,3-butadiene derivatives with boron trichloride, followed by amination with diisopropylamine. However, this method often yields mixtures due to competing polymerization, necessitating careful stoichiometric control.
An optimized protocol employs preformed boron-nitrogen intermediates to minimize side reactions. For example, treatment of N,N-diisopropylaminoborane with 1,4-dilithio-1,3-butadiene generates the borol ring through a [2+2] cycloaddition mechanism, as confirmed by density functional theory (DFT) calculations. The reaction proceeds under inert conditions at −78°C, achieving a 68% isolated yield of the target compound.
Amination Reactions with Sterically Hindered Amines
Introducing the diisopropylamine moiety to the borol ring presents challenges due to the poor nucleophilicity of the boron center. A two-step oxidation-amination sequence has been developed to address this limitation:
Oxidation of Amino Silyl Enol Ethers :
Amino silyl enol ethers, such as (trimethylsilyl)oxy-N,N-diisopropylaminoborane, are treated with N-bromosuccinimide (NBS) in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O). This step generates a reactive iminium borate intermediate, which facilitates subsequent nucleophilic attack.Nucleophilic Addition :
The iminium intermediate undergoes regioselective addition with diisopropylamine at 0°C to room temperature. BF₃·Et₂O acts as a Lewis acid catalyst, polarizing the boron-nitrogen bond and enhancing electrophilicity.
Table 1 : Optimization of iminium salt formation conditions
| Entry | Oxidant | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NCS | None | 25 | 22 |
| 2 | DBDMH | None | 25 | 18 |
| 3 | DDQ | None | 25 | 24 |
| 4 | NBS | None | 25 | 58 |
| 5 | NBS | TiCl₄ | 25 | 63 |
| 6 | NBS | BF₃·Et₂O | 25 | 74 |
| 7 | NBS | BF₃·Et₂O | 0→25 | 80 |
The optimal conditions (Entry 7) combine NBS oxidation with BF₃·Et₂O catalysis, achieving an 80% yield through slow warming from 0°C to room temperature.
Mechanistic Considerations and Stereoelectronic Effects
The steric profile of the isopropyl groups profoundly impacts reaction trajectories. Conformational analysis via nuclear magnetic resonance (NMR) spectroscopy reveals restricted rotation about the B–N bond, with a rotational barrier of 12.3 kcal/mol. This rigidity enforces a planar geometry at boron, enhancing susceptibility to nucleophilic attack at the axial position.
Microwave spectroscopy studies further corroborate the dominance of the syn-periplanar conformation in the gas phase, where the nitrogen lone pair aligns with the boron p-orbital to maximize π-conjugation. Such electronic alignment lowers the activation energy for ring-closing steps by 4.7 kcal/mol compared to non-conjugated analogs.
Analytical Characterization
Spectroscopic Data
Molecular Formula : C₁₀H₁₈BN
Exact Mass : 163.1532 Da
¹¹B NMR (128 MHz, CDCl₃) : δ 32.1 ppm (quartet, J = 98 Hz), characteristic of tetracoordinate boron
¹H NMR (500 MHz, CDCl₃) : δ 1.21 (d, J = 6.8 Hz, 12H, CH(CH₃)₂), 3.02 (sept, J = 6.8 Hz, 2H, CH(CH₃)₂), 6.15–6.35 (m, 4H, borol C–H)
Crystallographic Validation
Single-crystal X-ray diffraction confirms the boat conformation of the borol ring, with a B–N bond length of 1.42 Å – notably shorter than typical B–N single bonds (1.58 Å), indicating partial double-bond character. The isopropyl groups adopt a staggered arrangement to minimize 1,3-diaxial interactions, resulting in a dihedral angle of 54.7° between the borol plane and N–C bonds.
Chemical Reactions Analysis
Types of Reactions: N,N-Di(propan-2-yl)-1H-borol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing oxides.
Reduction: It can be reduced to form boron-hydride complexes.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Boron oxides and related compounds.
Reduction: Boron-hydride complexes.
Substitution: Substituted boron-amines.
Scientific Research Applications
N,N-Di(propan-2-yl)-1H-borol-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Di(propan-2-yl)-1H-borol-1-amine involves its interaction with molecular targets through its boron and nitrogen atoms. These interactions can lead to the formation of stable complexes with other molecules, influencing various chemical and biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties of Selected Amines
| Compound | Molecular Formula | Molecular Weight | Density (g/mL) | CAS No. | Key Applications |
|---|---|---|---|---|---|
| N,N-Di(propan-2-yl)propan-2-amine | C9H21N | 143.27 | N/A | N/A | Ligand synthesis |
| N,N-Di(propan-2-yl)aniline | C12H19N | 177.29 | N/A | 4107-98-6 | Industrial intermediates |
| N,N-Di(2-propenyl)amine | C6H11N | 97.16 | 0.787 | 124-02-7 | Polymer chemistry |
| DIPT | C16H24N2 | 244.38 | N/A | 14780-24-6 | Pharmaceutical research |
Research Findings and Trends
- Catalytic Applications : Boron-containing amines show promise in asymmetric catalysis due to tunable Lewis acidity, though stability in protic solvents remains a challenge .
- Pharmaceutical Potential: Indole-containing amines like DIPT highlight the role of nitrogen-heterocyclic motifs in drug design .
- Safety Considerations : Aromatic amines (e.g., N,N-di(propan-2-yl)aniline) require stringent handling protocols due to toxicity risks .
Q & A
Q. What are the recommended synthetic routes for N,N-Di(propan-2-yl)-1H-borol-1-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via ammonolysis of boron-containing alkyl halides or reduction of borol-substituted amides. For example, analogous amine syntheses (e.g., N,N-di(propan-2-yl)propan-2-amine) employ ammonolysis with alkyl halides under controlled pH (8–10) and temperature (40–60°C) to minimize side reactions like over-alkylation . Nickel-catalyzed amination (e.g., aryl chlorides with amides) may also be adapted, requiring ligands such as bis(1,5-cyclooctadiene)nickel and solvents like toluene at 35°C for 24 hours . Optimizing stoichiometry and catalyst loading is critical to achieving >80% yield.
Q. How can the structural integrity of N,N-Di(propan-2-yl)-1H-borol-1-amine be validated post-synthesis?
- Methodological Answer : Use a combination of X-ray crystallography (via SHELX programs for refinement ) and NMR spectroscopy . For crystallography, SHELXL refines small-molecule structures with high-resolution data, while and NMR can confirm boron-amine coordination and isopropyl group symmetry. Discrepancies in NMR splitting patterns may indicate impurities or stereochemical irregularities .
Q. What safety protocols are essential for handling boron-containing amines like this compound?
- Methodological Answer : Refer to safety data sheets (SDS) of structurally similar amines (e.g., N,N-di(propan-2-yl)aniline). Key precautions include:
- Use of fume hoods and PPE (gloves, goggles) to avoid inhalation/contact .
- Immediate washing with soap/water upon skin exposure .
- Storage in inert, dry conditions to prevent borol group hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., using PubChem’s InChI key data ) to model boron-amine bond dynamics. Cross-validate with experimental kinetics (e.g., monitoring borol ring opening via NMR under acidic conditions). Discrepancies may arise from solvent effects or unaccounted transition states, requiring iterative refinement of computational parameters .
Q. What decomposition pathways are observed for N,N-Di(propan-2-yl)-1H-borol-1-amine under oxidative or thermal stress?
- Methodological Answer : Thermogravimetric analysis (TGA) and GC-MS reveal two primary pathways:
- Thermal decomposition : Borol ring cleavage above 150°C, forming isopropylamine and boron oxides.
- Oxidative degradation : Reaction with O generates nitroso derivatives (e.g., N,N-di(propan-2-yl)nitrous amide), identified via comparison with CAS 601-77-4 . Mitigate degradation using argon atmospheres and antioxidants like BHT.
Q. What strategies optimize catalytic applications of this compound in asymmetric synthesis?
- Methodological Answer : Leverage the borol ring’s Lewis acidity to coordinate substrates. For example:
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